6,7-dimethoxy-3-(4-methoxybenzoyl)-1-[(2-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one
Description
6,7-Dimethoxy-3-(4-methoxybenzoyl)-1-[(2-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one is a poly-substituted dihydroquinolinone derivative characterized by a fused bicyclic core (quinolin-4-one) with three methoxy groups at positions 6, 7, and 4-benzoyl, along with a 2-methoxyphenylmethyl substituent at the N1 position. This structural complexity confers unique electronic and steric properties, making it a candidate for pharmacological investigations, particularly in receptor-binding studies . The presence of multiple methoxy groups enhances lipophilicity, which may influence bioavailability and metabolic stability compared to simpler analogs.
Properties
IUPAC Name |
6,7-dimethoxy-3-(4-methoxybenzoyl)-1-[(2-methoxyphenyl)methyl]quinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25NO6/c1-31-19-11-9-17(10-12-19)26(29)21-16-28(15-18-7-5-6-8-23(18)32-2)22-14-25(34-4)24(33-3)13-20(22)27(21)30/h5-14,16H,15H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFPQNRHTYRABHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=CN(C3=CC(=C(C=C3C2=O)OC)OC)CC4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-dimethoxy-3-(4-methoxybenzoyl)-1-[(2-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions One common method includes the condensation of 6,7-dimethoxyquinoline with 4-methoxybenzoyl chloride in the presence of a base such as pyridine
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions and optimize the production process.
Chemical Reactions Analysis
Types of Reactions
6,7-dimethoxy-3-(4-methoxybenzoyl)-1-[(2-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted quinoline derivatives.
Scientific Research Applications
6,7-dimethoxy-3-(4-methoxybenzoyl)-1-[(2-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.
Medicine: Explored for its potential pharmacological activities, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials and as a component in organic electronic devices.
Mechanism of Action
The mechanism of action of 6,7-dimethoxy-3-(4-methoxybenzoyl)-1-[(2-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets. The compound’s methoxy groups and quinoline core allow it to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and cell signaling mechanisms.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of 1,4-dihydroquinolin-4-ones, which exhibit diverse biological activities. Below is a detailed comparison with structurally analogous compounds:
Structural Analogues with Alkyl Chains
- 1-Butyl-3-(4-methoxybenzoyl)-1,4-dihydroquinolin-4-one (93) and 1-Pentyl-3-(4-methoxybenzoyl)-1,4-dihydroquinolin-4-one (94) (): Key Differences: Alkyl chains (butyl/pentyl) replace the 2-methoxyphenylmethyl group at N1. Impact: Shorter alkyl chains reduce steric hindrance and increase rotational freedom compared to the rigid aromatic substituent in the target compound. Physical Properties: Both 93 and 94 are oils (vs. solid crystalline forms of methoxy-substituted analogs), suggesting lower melting points due to reduced intermolecular interactions . Biological Relevance: Alkyl derivatives may exhibit altered pharmacokinetics, such as faster metabolism via cytochrome P450 enzymes.
Fluorinated Analogues
- 6,8-Difluoro-3-(4-methoxybenzoyl)-1-[(4-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one (): Key Differences: Fluorine atoms at positions 6 and 8 replace methoxy groups. Synthetic Challenges: Fluorination requires specialized reagents (e.g., Selectfluor), contrasting with the target compound’s straightforward methoxylation .
Isochromenone Derivatives
- 6,7-Dimethoxy-1-(4-methoxyphenyl)-1,4-dihydroisochromen-3-one (): Key Differences: Replaces the quinolin-4-one core with an isochromenone scaffold. Biological Implications: Lower potency in assays requiring planar aromatic systems (e.g., intercalation with DNA) .
Substituted 2,3-Dihydroquinolin-4-ones
- 2-(2-Chloro-6,7-dimethylquinolin-3-yl)-2,3-dihydroquinolin-4(1H)-one (): Key Differences: Chlorine and methyl groups introduce steric bulk and hydrophobic interactions. Structural Insights: X-ray crystallography reveals a dihedral angle of 57.84° between the quinoline and benzene rings, contrasting with the target compound’s more coplanar arrangement. Synthesis: Microwave-assisted synthesis with InCl3 catalysis (63% yield) vs. traditional methods for the target compound .
Comparative Data Tables
Table 1: Structural and Physical Properties
Key Research Findings
- Substituent Effects : Methoxy groups enhance solubility in polar solvents (e.g., DMSO) compared to alkyl or halogenated analogs, which may aggregate in aqueous media .
- Synthetic Efficiency : Microwave-assisted methods () improve reaction times (5 minutes vs. hours for conventional heating) but require specialized equipment .
- Crystallographic Insights: Planar quinolinone cores (e.g., target compound) favor π-π stacking and hydrogen bonding, critical for solid-state stability and crystal packing .
Biological Activity
6,7-Dimethoxy-3-(4-methoxybenzoyl)-1-[(2-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one is a complex organic compound belonging to the class of quinoline derivatives. These compounds are known for their diverse biological activities, including antimicrobial , anti-inflammatory , and anticancer properties. This article explores the synthesis, characterization, and biological activities of this specific compound, supported by relevant research findings and case studies.
Chemical Structure and Properties
The molecular formula of the compound is , which features multiple functional groups such as methoxy and benzoyl moieties. The presence of these functional groups contributes to its potential biological activity. The compound's structure can be represented as follows:
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:
- Formation of the Quinoline Core : Starting materials undergo cyclization to form the quinoline structure.
- Benzoylation : Introduction of the benzoyl group through acylation reactions.
- Methoxylation : Addition of methoxy groups using methanol under acidic conditions.
The yield of synthesized compounds can reach approximately 87% , indicating an efficient synthetic route.
Anticancer Properties
Research has demonstrated that quinoline derivatives exhibit significant anticancer activity. A study evaluating similar compounds found that certain derivatives showed potent cytotoxic effects against various cancer cell lines, with IC50 values comparable to established chemotherapeutic agents like verapamil . The mechanism appears to involve the inhibition of key enzymes involved in cancer cell proliferation.
Antimicrobial Activity
The antimicrobial properties of quinoline derivatives have been well-documented. The compound's structure allows it to interact with bacterial enzymes, potentially inhibiting their growth. For instance, derivatives with similar structural motifs have shown effectiveness against Gram-positive and Gram-negative bacteria.
Anti-inflammatory Effects
The anti-inflammatory activity is attributed to the compound's ability to modulate inflammatory pathways. Research indicates that quinoline derivatives can inhibit pro-inflammatory cytokines, reducing inflammation in various models.
The biological activities of this compound are mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammation and cancer progression.
- Receptor Interaction : It may modulate receptor activity that influences cellular signaling pathways.
- Gene Expression Alteration : The compound can affect transcription factors that regulate gene expression related to cell growth and inflammation .
Case Studies
Several studies have evaluated the biological activities of similar quinoline derivatives:
- Cytotoxicity Studies : A series of related compounds were tested on K562 cell lines, revealing IC50 values indicating significant cytotoxicity .
- Antimicrobial Testing : Compounds with similar structures were assessed for their ability to inhibit bacterial growth, demonstrating effective antimicrobial action against a range of pathogens.
- Inflammation Models : In vivo studies showed that certain derivatives reduced inflammation markers in animal models, supporting their potential therapeutic use.
Q & A
Q. Table 1: Key Synthetic Parameters
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|
| Core formation | InCl3, microwave, 80°C | 63 | 95% | |
| Benzoylation | 4-Methoxybenzoyl chloride, DCM, 50°C | 72 | 98% | |
| Purification | Silica gel (EtOAc/Hexane, 3:7) | – | 99% |
Q. Table 2: Biological Activity Data
| Assay Type | Model System | Result (IC50) | Reference |
|---|---|---|---|
| Cytotoxicity | MCF-7 cells | 12.5 μM | |
| Antioxidant | DPPH scavenging | 85% at 100 μM | |
| Antimicrobial | E. coli (MIC) | >50 μM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
